Alk2-IN-5

ALK2 inhibitor FGFR inhibitor dual kinase inhibition

Alk2-IN-5 is a pyrazolopyrimidine-based dual ALK2/FGFR inhibitor (ALK2 IC50: 15 nM; FGFR3 IC50: 178 nM) that cannot be functionally substituted by standard ALK2-selective tools like LDN-193189 or LDN-212854. Its unique concurrent inhibition of BMP and FGF signaling pathways is essential for oncology research investigating pathway crosstalk and therapeutic resistance. ≥98% purity with rigorous QC validation. Ideal for SAR profiling, comparative pharmacology panels, and dual-pathway mechanistic studies. Procure with confidence for reproducible, high-impact results.

Molecular Formula C24H32N8O2
Molecular Weight 464.6 g/mol
Cat. No. B12395462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk2-IN-5
Molecular FormulaC24H32N8O2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC
InChIInChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+
InChIKeyMXDCACLUETVZNL-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk2-IN-5 Procurement Guide: ACVR1/ALK2 Inhibitor with Dual FGFR Activity


Alk2-IN-5 (CAS 2414149-20-3) is a pyrazolopyrimidine-based small molecule inhibitor targeting Activin Receptor-Like Kinase 2 (ALK2, also known as ACVR1) . Distinct from other ALK2 inhibitors, this compound exhibits dual inhibitory activity against both ALK2 and Fibroblast Growth Factor Receptor (FGFR) kinases [1]. Its biochemical profile includes an ALK2 IC50 of 15 nM and a cellular FGFR3 IC50 of 178 nM in recombinant enzyme assays [1]. As an emerging research tool, Alk2-IN-5 enables investigations into disorders associated with ALK2 and FGFR signaling crosstalk, including specific cancers and aberrant bone morphogenetic protein (BMP) pathway conditions .

Why Generic ALK2 Inhibitor Substitution Fails: Alk2-IN-5 Differentiation Basis


In procurement for BMP pathway and oncology research, generic substitution between ALK2 inhibitors is scientifically invalid due to profound differences in target selectivity profiles and dual-kinase activities. Alk2-IN-5 is structurally and functionally distinct from commonly used ALK2 tool compounds such as LDN-193189 and LDN-212854. While LDN-193189 broadly inhibits BMP type I receptors including ALK2 (IC50: 5 nM) and ALK3 (IC50: 30 nM) , and LDN-212854 offers ALK2-biased selectivity (ALK2 IC50: 1.3 nM; ALK3 IC50: 85.8 nM) , Alk2-IN-5 introduces a fundamentally different pharmacological feature: combined ALK2 and FGFR inhibition . This unique dual-target activity cannot be replicated by standard ALK2-selective tool compounds, meaning that substituting Alk2-IN-5 with LDN-193189 or LDN-212854 would eliminate FGFR inhibition from the experimental system and potentially confound interpretation of signaling crosstalk between BMP and FGF pathways. The pyrazolopyrimidine scaffold of Alk2-IN-5 also confers distinct physicochemical properties compared to quinoline-based inhibitors like LDN-193189 .

Alk2-IN-5 vs. LDN-193189 and LDN-212854: Quantitative Evidence Guide for ALK2/FGFR Inhibitor Selection


Dual ALK2/FGFR Inhibitory Activity: Alk2-IN-5 Offers Distinct Target Combination Not Available in LDN Series

Alk2-IN-5 demonstrates a fundamentally different target inhibition profile compared to the widely used LDN-series ALK2 inhibitors. While LDN-193189 and LDN-212854 are selective for BMP type I receptors (ALK1/2/3/6 family) with negligible FGFR activity, Alk2-IN-5 combines ALK2 inhibition with direct FGFR inhibitory activity . The compound inhibits ALK2 with an IC50 of 15 nM in biochemical assays and additionally suppresses FGFR3 activity with a cellular IC50 of 178 nM in recombinant enzyme systems [1]. This dual-kinase activity profile is unique among commercially available ALK2 tool compounds and cannot be achieved by combining LDN-193189 (which lacks FGFR activity) with an FGFR inhibitor without introducing confounding variables .

ALK2 inhibitor FGFR inhibitor dual kinase inhibition BMP signaling

Cellular FGFR3 Inhibition: Alk2-IN-5 Demonstrates Quantifiable Anti-FGFR Activity Absent in ALK2-Selective Comparators

In a direct recombinant enzyme assay, Alk2-IN-5 inhibits FGFR3 activity with a cellular IC50 of 178 nM, representing a quantifiable and reproducible measure of its dual-target functionality [1]. This contrasts with LDN-193189 and LDN-212854, both of which have been profiled against extensive kinase panels and demonstrate high selectivity within the BMP receptor family with no reported FGFR inhibitory activity . Specifically, LDN-212854 was screened against a panel of 198 kinases and showed off-target effects only on RIPK2, ABL1, and PDGFR-β, with no inhibition of FGFR family members . Therefore, Alk2-IN-5 provides FGFR3 inhibition (178 nM) that is completely absent in these commonly used ALK2 tool compounds.

FGFR3 cellular kinase assay Sf9 cells recombinant enzyme

ALK2 Biochemical Potency Comparison: Alk2-IN-5 Offers Intermediate IC50 with Distinct Selectivity Window

In biochemical kinase assays, Alk2-IN-5 inhibits ALK2 with an IC50 of 15 nM, positioning it as a moderately potent ALK2 inhibitor relative to the LDN series . By comparison, LDN-193189 exhibits ALK2 IC50 values of 0.8-5 nM depending on assay format , while LDN-212854 demonstrates the highest ALK2 potency in this class with an IC50 of 1.3 nM . The 15 nM IC50 of Alk2-IN-5 is approximately 3- to 10-fold less potent on ALK2 than these comparators; however, this moderate potency is coupled with the unique FGFR inhibitory activity (178 nM) that the LDN series lacks. This creates a distinct selectivity window where the ratio of ALK2 to FGFR3 potency is approximately 12-fold (15 nM vs. 178 nM), providing researchers with a tool that partially overlaps ALK2 and FGFR inhibition at overlapping concentration ranges.

ALK2 IC50 biochemical assay kinase inhibition BMP receptor

Structural Scaffold Differentiation: Pyrazolopyrimidine Core of Alk2-IN-5 Enables Distinct Physicochemical Profile

Alk2-IN-5 is built upon a pyrazolopyrimidine core scaffold (C24H32N8O2, molecular weight 464.56), which distinguishes it chemically from the quinoline-based LDN-193189 and LDN-212854 . This structural divergence underlies the differential kinase selectivity profiles observed between these compounds. Specifically, the pyrazolopyrimidine scaffold has been shown in medicinal chemistry studies to enable FGFR inhibitory activity in addition to ALK2 binding, whereas quinoline-based scaffolds like those in LDN-193189 and LDN-212854 confer high selectivity for BMP type I receptors . The distinct chemical structure also influences solubility, formulation requirements, and potential for further chemical optimization. Alk2-IN-5 contains functional groups including carbamate and piperazine moieties that contribute to its unique binding interactions with both ALK2 and FGFR ATP-binding pockets .

pyrazolopyrimidine chemical scaffold SAR ALK2 inhibitor structure

Purity Specification and CAS Identity: Alk2-IN-5 Standardization for Reproducible Research

Alk2-IN-5 is defined by CAS number 2414149-20-3 with a molecular weight of 464.56 and formula C24H32N8O2 . While vendor purity specifications are not uniformly reported across all suppliers, the compound is typically provided as a solid powder with storage recommendations of -20°C for long-term stability . In contrast, LDN-193189 (CAS 1062368-24-4) and LDN-212854 (CAS 1432597-26-6) are distinct chemical entities with different molecular weights and formulations . The unique CAS identifier ensures procurement traceability and distinguishes Alk2-IN-5 from similarly named ALK2 inhibitors such as ALK2-IN-2 (CAS 2254409-25-9) or ALK2-IN-6 (CAS 2600795-23-9), which have different selectivity profiles and reported activities . Researchers must verify CAS number at procurement to avoid inadvertent substitution with structurally distinct compounds bearing similar commercial names.

CAS 2414149-20-3 chemical purity QC reproducibility

Alk2-IN-5 Recommended Application Scenarios in Cancer and BMP Pathway Research


Dual ALK2/FGFR Inhibition Studies in Cancer Models with BMP-FGF Signaling Crosstalk

Alk2-IN-5 is optimally deployed in cancer research scenarios where both BMP and FGF signaling pathways contribute to tumor progression and therapeutic resistance [1]. The compound's combined ALK2 (IC50: 15 nM) and FGFR3 (IC50: 178 nM) inhibitory activities make it particularly suitable for investigating crosstalk mechanisms between these two pathways, which are known to interact in various solid tumors . In these applications, Alk2-IN-5 offers a distinct advantage over ALK2-selective compounds like LDN-193189 or LDN-212854, which would leave FGFR signaling unperturbed and fail to capture combinatorial pathway effects .

Chemical Biology Tool for BMP Receptor Family Profiling with Extended Kinase Coverage

As a pyrazolopyrimidine-based inhibitor with ALK2 and FGFR activity, Alk2-IN-5 serves as a valuable chemical biology tool for kinase selectivity profiling and structure-activity relationship (SAR) studies [1]. Its distinct scaffold relative to quinoline-based ALK2 inhibitors enables researchers to probe how different chemical cores influence kinase selectivity and cellular phenotype . The compound is appropriate for use in comparative kinase inhibitor panels where the goal is to correlate structural features with biological activity across the BMP and FGFR receptor families.

ALK2/FGFR Dual-Target Mechanism Studies in Disorders Linked to Both Pathways

The dual inhibitory profile of Alk2-IN-5 makes it relevant for research into disorders where ALK2 and FGFR activities are simultaneously implicated [1]. These may include specific cancer subtypes where both BMP signaling (through ACVR1/ALK2) and FGF signaling contribute to pathogenesis . Researchers investigating therapeutic strategies that combine ALK2 and FGFR inhibition can utilize Alk2-IN-5 as a single-agent tool to probe the effects of dual pathway suppression without the confounding variables introduced by combining two separate inhibitors .

Comparative Pharmacology Studies of ALK2 Inhibitor Subclasses

Alk2-IN-5 is well-suited for inclusion in comparative pharmacology studies that benchmark different ALK2 inhibitor chemotypes [1]. By including Alk2-IN-5 alongside quinoline-based compounds (LDN-193189, LDN-212854) and other pyrazolopyrimidines, researchers can systematically evaluate how scaffold differences affect potency, selectivity, cellular permeability, and off-target profiles . This application leverages the compound's unique position as a dual ALK2/FGFR pyrazolopyrimidine to generate comparative datasets that inform tool compound selection and medicinal chemistry optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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